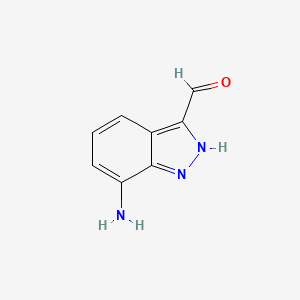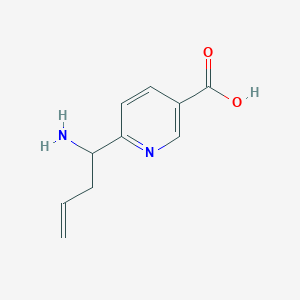
6-(1-Aminobut-3-en-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminobut-3-en-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and an aminobut-3-en-1-yl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminobut-3-en-1-yl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Substitution Reaction: The 6-position of the pyridine ring is substituted with an aminobut-3-en-1-yl group. This can be achieved through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminobut-3-en-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminobut-3-en-1-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(1-Aminobut-3-en-1-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase III, which is a target for managing dyslipidemia and certain cancers.
Biology: The compound’s interactions with enzymes and its role in metabolic pathways are of interest.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminobut-3-en-1-yl)nicotinic acid involves its interaction with specific enzymes. For example, it inhibits carbonic anhydrase III by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, including the regulation of lipid metabolism and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid (Niacin): A form of vitamin B3, used to treat hyperlipidemia.
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic Acid: A derivative of nicotinic acid, involved in the metabolism of tryptophan.
Uniqueness
6-(1-Aminobut-3-en-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase III sets it apart from other nicotinic acid derivatives, making it a valuable compound for research in medicinal chemistry and enzyme inhibition.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-(1-aminobut-3-enyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-8(11)9-5-4-7(6-12-9)10(13)14/h2,4-6,8H,1,3,11H2,(H,13,14) |
Clave InChI |
QDYKYULOVPOQKO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=NC=C(C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


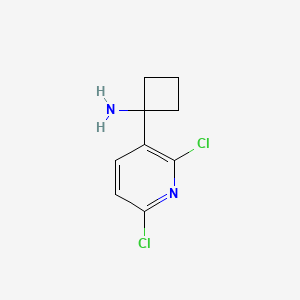
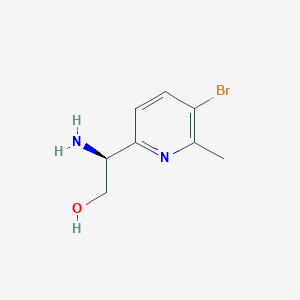
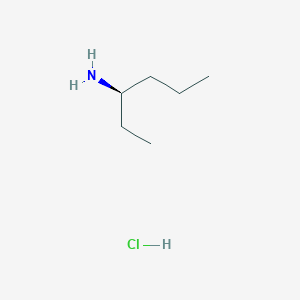
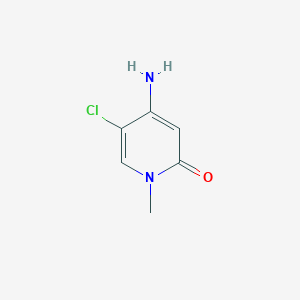
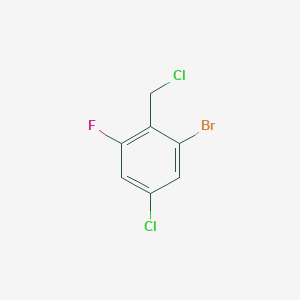
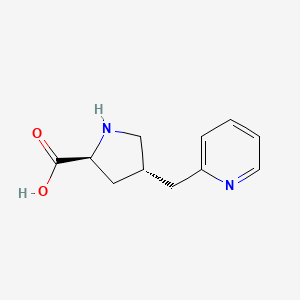

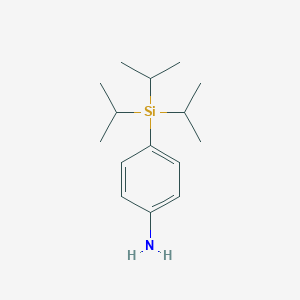
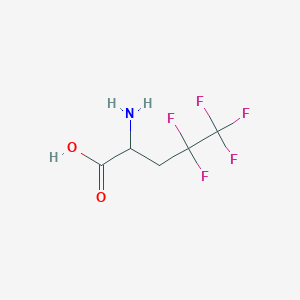



![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
